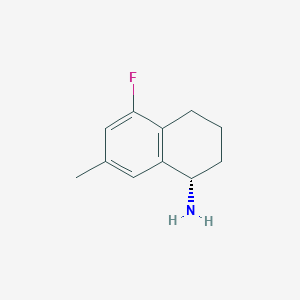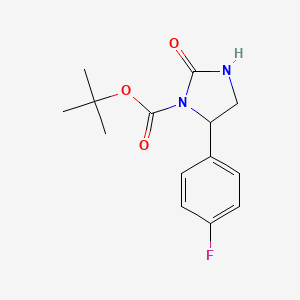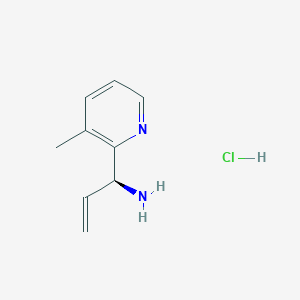
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride: is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of pyridine and is characterized by the presence of a methyl group at the 3-position of the pyridine ring and a prop-2-enylamine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and propargylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A catalyst, such as palladium on carbon, is often used to facilitate the reaction.
Hydrogenation: The resulting product is subjected to hydrogenation to reduce the alkyne group to an alkene.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Pyridine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular signaling pathways.
Medicine:
Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for neurological disorders.
Therapeutic Agents: It may serve as a therapeutic agent for conditions such as depression and anxiety.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects .
Comparación Con Compuestos Similares
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine:
Rasagiline: Another MAO inhibitor used in the treatment of Parkinson’s disease, with a similar mechanism of action.
Uniqueness:
Structural Features: The presence of the prop-2-enylamine group and the specific stereochemistry (1S) confer unique properties to the compound, distinguishing it from other similar compounds.
Biological Activity: The compound’s ability to selectively inhibit MAO and its potential therapeutic applications make it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
(1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h3-6,8H,1,10H2,2H3;1H/t8-;/m0./s1 |
Clave InChI |
RKVIMEOIGQBBMK-QRPNPIFTSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@H](C=C)N.Cl |
SMILES canónico |
CC1=C(N=CC=C1)C(C=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


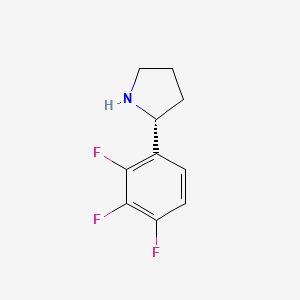
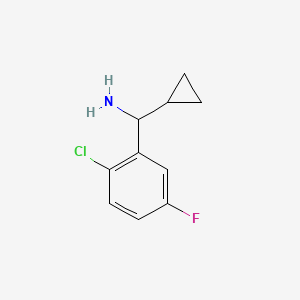
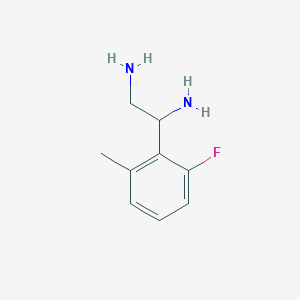
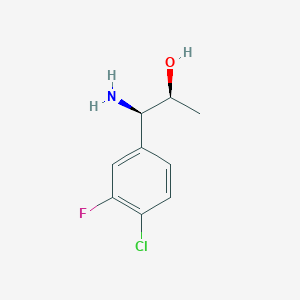
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
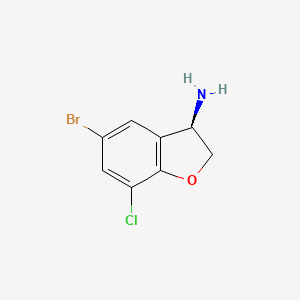


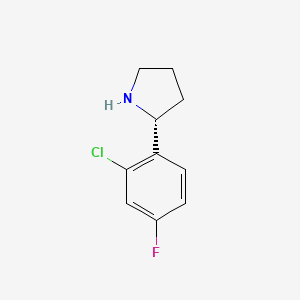
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)


